2-Acetamido-4-chlorobenzoic acid
Overview
Description
2-Acetamido-4-chlorobenzoic acid (ACBC) is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is used in various scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
. This indicates the presence of a chlorine atom, an acetamido group, and a carboxylic acid group in the benzene ring. Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.62 g/mol .Scientific Research Applications
Chromatography and Separation Techniques
2-Acetamido-4-chlorobenzoic acid and related compounds have been used in the study of chromatographic separation techniques. Ma, Ito, Torok, and Ziffer (1994) employed pH-zone-refining countercurrent chromatography (CCC) for separating multigram quantities of 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids, using a solvent system comprising methyl tertiary-butyl ether, acetonitrile, and water, with trifluoroacetic acid and ammonia as phase modifiers (Ma, Ito, Torok, & Ziffer, 1994).
Synthesis and Chemical Transformations
Various studies have explored the synthesis and chemical transformations involving this compound derivatives. For instance, Iftikhar et al. (2019) described a novel synthetic route for 1,3,4-oxadiazole derivatives starting from 4-chlorobenzoic acid, highlighting their potential as α-glucosidase inhibitors (Iftikhar et al., 2019).
Biodegradation Studies
Evaluation of biodegradation of chlorobenzoic acids, including this compound, has been a subject of environmental research. Kafilzadeh et al. (2012) investigated the degradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils, providing insights into potential bioremediation strategies (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).
Catalytic and Chemical Reactions
Research has also been conducted on catalytic and chemical reactions involving this compound derivatives. Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator for oxidizing alcohols and aldehydes to carboxylic acids (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized in various studies. Niftaliev, Korenman, Konstantinova, and Sysoev (2004) examined the extraction of chlorobenzoic acids with hydrophilic solvents and developed a procedure for their selective determination (Niftaliev, Korenman, Konstantinova, & Sysoev, 2004).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-4-chlorobenzoic acid is TMEM206 . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes . In a physiological context, TMEM206 was reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .
Mode of Action
This compound acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents . The inhibition is effective at low pH, but at pH 6.0, the inhibition is limited .
Biochemical Pathways
The biochemical pathway affected by this compound involves the regulation of chloride ion transport across plasma and vesicular membranes . This regulation affects many physiological functions, including cell volume, vesicular acidification, transepithelial transport, and cellular signaling .
Result of Action
The result of the action of this compound is the inhibition of TMEM206 mediated currents .
Action Environment
The action of this compound is influenced by the pH of the environment . Its inhibitory efficacy is effective at low pH, but at pH 6.0, the inhibition is limited . Despite this limitation, this compound is a potent inhibitor for functional studies at pH 4.5 .
Properties
IUPAC Name |
2-acetamido-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONOHJNKSOBNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286439 | |
Record name | 2-Acetamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-56-1 | |
Record name | 5900-56-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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